molecular formula C14H11ClO B12516911 6-(Prop-2-en-1-yl)naphthalene-2-carbonyl chloride CAS No. 675124-39-7

6-(Prop-2-en-1-yl)naphthalene-2-carbonyl chloride

Cat. No.: B12516911
CAS No.: 675124-39-7
M. Wt: 230.69 g/mol
InChI Key: VSJKQLKIGZPNOW-UHFFFAOYSA-N
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Description

6-(Prop-2-en-1-yl)naphthalene-2-carbonyl chloride is an organic compound with a complex structure that includes a naphthalene ring substituted with a prop-2-en-1-yl group and a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Prop-2-en-1-yl)naphthalene-2-carbonyl chloride typically involves the introduction of the prop-2-en-1-yl group to the naphthalene ring followed by the formation of the carbonyl chloride group. One common method involves the Friedel-Crafts acylation reaction, where naphthalene is reacted with prop-2-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting intermediate is then treated with thionyl chloride (SOCl2) to form the carbonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(Prop-2-en-1-yl)naphthalene-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters, respectively.

    Oxidation Reactions: The prop-2-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl chloride group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents like ammonia (NH3) or ethanol (C2H5OH) under mild conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

Major Products

    Amides: Formed from substitution with amines.

    Esters: Formed from substitution with alcohols.

    Aldehydes and Carboxylic Acids: Formed from oxidation of the prop-2-en-1-yl group.

    Alcohols: Formed from reduction of the carbonyl chloride group.

Scientific Research Applications

6-(Prop-2-en-1-yl)naphthalene-2-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Prop-2-en-1-yl)naphthalene-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-carbonyl chloride: Lacks the prop-2-en-1-yl group, making it less versatile in certain reactions.

    6-(Prop-2-en-1-yl)naphthalene: Lacks the carbonyl chloride group, limiting its reactivity towards nucleophiles.

    6-(Prop-2-en-1-yl)benzoyl chloride: Contains a benzene ring instead of a naphthalene ring, affecting its chemical properties and reactivity.

Uniqueness

6-(Prop-2-en-1-yl)naphthalene-2-carbonyl chloride is unique due to the presence of both the prop-2-en-1-yl group and the carbonyl chloride group, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

675124-39-7

Molecular Formula

C14H11ClO

Molecular Weight

230.69 g/mol

IUPAC Name

6-prop-2-enylnaphthalene-2-carbonyl chloride

InChI

InChI=1S/C14H11ClO/c1-2-3-10-4-5-12-9-13(14(15)16)7-6-11(12)8-10/h2,4-9H,1,3H2

InChI Key

VSJKQLKIGZPNOW-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC2=C(C=C1)C=C(C=C2)C(=O)Cl

Origin of Product

United States

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